2-Ethynylfuran
Overview
Description
2-Ethynylfuran is a compound that belongs to the class of ethynylfurans, characterized by the presence of an ethynyl group attached to a furan ring. The interest in such compounds arises from their potential as precursors for the preparation of conducting polymers due to their unique electronic properties, such as the stabilization/destabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Synthesis Analysis
The synthesis of ethynylfuran derivatives can be derived from renewable biomass, as demonstrated by the creation of 2-azidomethyl-5-ethynylfuran, which contains both azide and alkyne functional groups. This compound serves as a self-clickable monomer and can be used to generate a broad range of furfural-containing triazoles through a 'green' copper(I)-catalyzed azide–alkyne cycloaddition procedure .
Molecular Structure Analysis
The molecular structure of ethynylfurans, particularly 2-ethynylfuran, has been investigated using electron propagator theory. This analysis reveals that the pi-orbital interactions between the ethynyl and furan moieties are significant, with the oxygen atom of the furan ring and the carbon atoms of the ethyne group playing a crucial role in the energetic stability of the compound. The molecular structure of 2-ethynylfuran is such that it exhibits a favorable HOMO-LUMO gap, making it a promising candidate for the synthesis of conducting polymers .
Chemical Reactions Analysis
Although not directly related to 2-ethynylfuran, studies on the reactivity of furan derivatives, such as 2,5-dimethylfuran (DMF), provide insights into the types of chemical reactions that furan compounds can undergo. For instance, DMF can react with ethylene to form p-xylene through a Diels–Alder cycloaddition followed by dehydration. This reaction can be catalyzed by both Brønsted and Lewis acids, which affect the reaction kinetics and the HOMO-LUMO gap of the reactants .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylfurans, including 2-ethynylfuran, are characterized by their ionization energies, dipole moments, and electron affinities. These properties are influenced by the interactions between the ethynyl group and the furan ring, which can be modulated to tailor the compound for specific applications, such as the synthesis of conducting polymers . Additionally, the reactivity of furan derivatives with various reagents, such as thionyl chloride, can lead to the formation of different products, including thiadiazoles, which further demonstrates the versatility of furan compounds in chemical synthesis .
Scientific Research Applications
Electronic Properties and Conducting Polymers
2-Ethynylfuran exhibits significant properties in the realm of conducting polymers. Singh and Mishra (2009) studied various ethynylfurans, finding that 2-ethynylfuran, among monoethynylfurans, shows promise as a precursor for conducting polymers. This is due to its energetic stability, dipole moment, and HOMO-LUMO gap, which are crucial for electronic applications (Singh & Mishra, 2009).
Synthesis of Bio-Derived Chemicals
2-Azidomethyl-5-ethynylfuran, derived from renewable biomass, showcases the potential of 2-ethynylfuran derivatives in producing bio-based chemicals. Karlinskii et al. (2019) demonstrated the synthesis of this compound and its use in creating a range of furfural-containing triazoles, highlighting the versatility of 2-ethynylfuran derivatives in green chemistry (Karlinskii et al., 2019).
Electrical Conductivity
The electrical conductivity of poly(2-ethynylfuran) was explored by Gal, Jung, and Choi (1991), who found that its doped version exhibits considerable conductivity, a property essential for electronic materials (Gal, Jung, & Choi, 1991).
Polymerization and Material Properties
Okano et al. (1986) investigated the polymerization of various ethynylfuran derivatives, including 2-ethynylfuran. Their work provides insights into the chemical behavior of these compounds under conditions like thermal and γ-ray induced polymerizations, contributing to material science applications (Okano et al., 1986).
Sensing Applications
In the field of sensing, Shanmugaraju, Joshi, and Mukherjee (2011) demonstrated the use of ethynyl functionality, as seen in 2-ethynylfuran derivatives, for constructing fluorescent metallamacrocycles suitable for sensing applications, such as detecting nitroaromatic compounds like picric acid (Shanmugaraju, Joshi, & Mukherjee, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethynylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVCBOZMKFQEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940099 | |
Record name | 2-Ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylfuran | |
CAS RN |
18649-64-4 | |
Record name | Furan, 2-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethynylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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